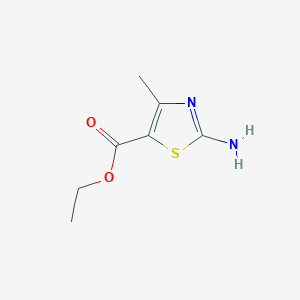

Ethyl 2-amino-4-methylthiazole-5-carboxylate

描述

Ethyl 2-amino-4-methylthiazole-5-carboxylate (C₇H₁₀N₂O₂S) is a thiazole derivative characterized by an amino group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. It serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules such as antimicrobial, anticancer, and anti-inflammatory agents. The compound is synthesized via cyclization of ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux, achieving yields of 84–95% . Alternative methods, such as a one-pot synthesis using Oxone and iodobenzene, further enhance efficiency (87% yield) . Its structural features, including the electron-rich amino group and ester moiety, facilitate diverse derivatization, such as acetylation, Schiff base formation, and coupling reactions .

属性

IUPAC Name |

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHUPCREDVWLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322018 | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-76-6 | |

| Record name | 7210-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Limitations

-

Bromination : Conducted at 0–5°C for 2–3 hours, yielding 85–90% ethyl 2-bromo-3-oxobutanoate.

-

Cyclization : Requires 8–10 hours of reflux in ethanol, achieving 75–80% yield of the target compound.

-

Drawbacks : Prolonged reaction times, high energy consumption, and multiple purification steps limit scalability.

One-Pot Synthesis with Catalytic Enhancements

Recent innovations focus on single-step protocols to streamline production.

Sodium Carbonate-Catalyzed Method (CN103664819A)

This method employs ethanol as a solvent, ethyl acetate as a co-solvent, and sodium carbonate as a catalyst.

Protocol:

Outcomes:

Solvent-Modified One-Pot Approach (CN102079732B)

A hybrid solvent system (water/tetrahydrofuran) facilitates bromination and cyclization in a single vessel.

Key Steps:

Performance Metrics:

Comparative Analysis of Methodologies

Mechanistic Insights and Optimization Strategies

Role of Sodium Carbonate

In the Na₂CO₃-catalyzed method, the base facilitates deprotonation of thiourea, accelerating nucleophilic attack on ethyl 2-chloroacetoacetate. This reduces activation energy and shortens reaction time.

Solvent Effects

Temperature Optimization

Maintaining cyclization at 60–70°C balances reaction kinetics and thermal decomposition risks. Exceeding 70°C promotes byproduct formation.

Industrial Applications and Challenges

Scalability of One-Pot Methods

The Na₂CO₃-catalyzed method is preferred for large-scale production due to:

化学反应分析

反应类型

2-氨基-4-甲基噻唑-5-羧酸乙酯会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的亚砜或砜。

还原: 还原反应可以将其转化为噻唑烷衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 常用的还原剂包括氢化铝锂或硼氢化钠。

取代: 在碱性或酸性条件下使用卤代烷或酰氯等试剂.

主要形成的产品

科学研究应用

Medicinal Chemistry

Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors in specific biological pathways.

Antineoplastic Applications

Research indicates that derivatives of this compound may function as precursors to antineoplastic agents. The thiazole ring structure is known for its biological activity, particularly in the design of compounds targeting cancer cells. For instance, a study highlighted its role in synthesizing compounds that inhibit mitotic kinesins, which are essential for cancer cell proliferation .

HIV Inhibition

The compound has also been explored for its potential as an inhibitor of HIV reverse transcriptase. The structural features of this compound allow it to interact with the enzyme's binding sites, suggesting a pathway for developing new antiviral therapies .

Synthetic Applications

This compound is utilized in organic synthesis due to its reactivity and ability to undergo various transformations.

Synthesis of Thiazole Derivatives

The compound can be used to synthesize a variety of thiazole derivatives through reactions with different electrophiles. This versatility makes it a valuable building block in organic chemistry .

High-Yield Synthesis Methods

Recent patents have reported efficient methods for synthesizing this compound with high yields (over 98%) and shorter reaction times, which enhances its utility in industrial applications .

Biochemical Reagent

As a biochemical reagent, this compound is used in life sciences research for various assays and experiments due to its stable nature and high purity .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of a derivative synthesized from this compound, demonstrating significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved disruption of mitotic spindle formation, leading to increased apoptosis rates among treated cells.

Case Study 2: HIV Inhibition

Another research project focused on the development of an inhibitor based on this compound that showed promising results against HIV reverse transcriptase, indicating potential for further development into therapeutic agents.

作用机制

2-氨基-4-甲基噻唑-5-羧酸乙酯的作用机制涉及它与特定分子靶点的相互作用。在生物系统中,它可以抑制酶或调节受体活性,从而产生治疗效果。 所涉及的途径通常包括抑制细菌酶或调节癌细胞中的信号通路 .

相似化合物的比较

Ethyl 2-aminothiazole-4-carboxylate

- Structure: Differs in substituent positions: amino at position 2 and carboxylate at position 4 (vs. 5 in the target compound).

- Synthesis: Prepared via reflux of ethyl 2-bromoacetoacetate with thiourea in ethanol (72% yield) .

- Limited data on biological activity are available, suggesting its role as a less-explored intermediate .

Ethyl 2-acetamido-4-methylthiazole-5-carboxylate

- Structure : Acetylated derivative of the target compound.

- Synthesis: Produced by refluxing ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride (74% yield) .

- Reactivity: The acetamido group enhances stability but reduces direct reactivity. Literature discrepancies note that hydrazine treatment erroneously yields the parent amino compound instead of carbohydrazide, highlighting instability under basic conditions .

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate

Antimicrobial Activity

- This compound derivatives: Schiff base analogs (e.g., compound 3c) exhibit activity equipotent to ciprofloxacin against E. coli and S. aureus . Bifunctional derivatives show broad-spectrum antimicrobial effects, with MIC values ranging from 2–32 µg/mL .

- Comparison: Ethyl 2-aminothiazole-4-carboxylate lacks reported antimicrobial data, suggesting the 5-carboxylate position and methyl group enhance target engagement .

Anticancer Activity

- Target compound derivatives : Thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates induce apoptosis and autophagy in cancer cells (IC₅₀: 1.5–8.7 µM) .

- Other analogs : Pyridinylthiazole carboxamides inhibit PI3Kα (IC₅₀: <10 nM), but their dependency on the 4-methyl-5-carboxylate scaffold remains unverified .

Physicochemical and Reactivity Profiles

Critical Analysis of Literature

- Synthetic Errors: Claims of carbohydrazide formation from ethyl 2-acetamido-4-methylthiazole-5-carboxylate are invalid; the reaction reverts to the parent amino compound .

- Bioactivity Gaps: Ethyl 2-aminothiazole-4-carboxylate lacks detailed pharmacological data, underscoring the importance of substituent positioning in drug design .

生物活性

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves a reaction between thiourea and ethyl 2-chloroacetoacetate in an alcoholic solution, often under reflux conditions. The process can be optimized to reduce reaction time and energy consumption, as described in various patents and research articles .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with comparable efficacy to established antibiotics like ampicillin . The compound also exhibits moderate antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | Strong | Ampicillin |

| Bacillus subtilis | Strong | Gentamicin |

| Candida albicans | Moderate | N/A |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, it has been shown to induce apoptosis in cancer cell lines, such as CEM (human T-lymphocyte cells), with an IC50 value of approximately 9.6 μM . The compound's mechanism includes the inhibition of cell proliferation and induction of DNA fragmentation, indicating its potential as a chemotherapeutic agent.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| CEM (T-lymphocyte) | 9.6 | Induces apoptosis |

| HepG2 (Hepatocellular) | 10.39 | Inhibits proliferation |

| T98G (Glioblastoma) | 26.82 | Inhibits proliferation |

The biological activity of this compound is attributed to its ability to interact with various cellular pathways. For example, it has been reported to target PPARγ and HDAC4 at low micromolar concentrations, contributing to its antiproliferative effects . Furthermore, the compound's structural modifications have been explored to enhance its potency and selectivity against cancer cells.

Case Studies

A notable study evaluated a series of thiazole derivatives, including this compound, for their cytotoxic effects on different cancer cell lines. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural optimization can lead to more effective anticancer agents .

常见问题

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives?

Methodological Answer: The compound is typically synthesized via condensation reactions between thiourea derivatives and α-haloketones or esters. For example, Rostom et al. prepared bifunctional derivatives by reacting this compound with substituted aryl aldehydes or acyl chlorides under reflux conditions in ethanol or acetic acid. Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature to maximize yield (70–85%) . Purity is confirmed via HPLC (>95%) and NMR spectroscopy.

Q. How is the purity and structural integrity of synthesized derivatives validated?

Methodological Answer: Structural confirmation relies on H/C NMR (to identify amine, methyl, and carboxylate groups), FT-IR (for C=O and C-N stretches), and mass spectrometry. X-ray crystallography (e.g., SHELXL software ) is used for unambiguous confirmation, as demonstrated in related thiazole-pyrazole hybrids . For purity, reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are standard.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for thiazole derivatives?

Methodological Answer: Contradictions in antimicrobial or anticancer activity often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or compound stability. Rostom et al. addressed this by cross-validating results using multiple microbial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (IC/MIC) and time-kill assays were employed to confirm activity trends . Statistical tools like ANOVA or nonlinear regression models (GraphPad Prism) help identify outliers.

Q. What strategies enhance dual antimicrobial and anticancer activity in thiazole derivatives?

Methodological Answer: Bifunctional modifications are key. Rostom et al. introduced chemotherapeutically active pharmacophores (e.g., sulfonamide, urea) at the 2-amino position. For example, compound 93 exhibited broad-spectrum anticancer activity (IC = 1.8–3.2 µM) and gram-positive bactericidal effects (MIC = 8 µg/mL) by targeting thymidylate synthase and bacterial dihydrofolate reductase . Structure-activity relationship (SAR) studies highlight the necessity of the 4-methyl group for lipophilicity and the carboxylate ester for bioavailability.

Q. What computational methods predict substituent effects on biological activity?

Methodological Answer: Molecular docking (AutoDock Vina) and QSAR models analyze interactions with targets like PI3Kα or VEGFR2. For instance, Rostom’s derivatives showed high binding affinity (−9.2 to −11.3 kcal/mol) to PI3Kα’s ATP-binding pocket, correlating with in vitro cytotoxicity . DFT calculations (Gaussian 09) assess electronic effects of substituents (e.g., electron-withdrawing groups enhance electrophilicity at the thiazole core).

Critical Analysis of Evidence

- Conflicting Data : While Rostom’s derivatives show potent activity against gram-positive bacteria , other studies report limited gram-negative efficacy due to outer membrane permeability barriers. This necessitates lipidated analogs or nanoformulations for enhanced penetration.

- Methodological Gaps : Most studies lack in vivo validation. Future work should integrate pharmacokinetic profiling (e.g., plasma stability in Sprague-Dawley rats) and toxicity assays (LD in zebrafish).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。